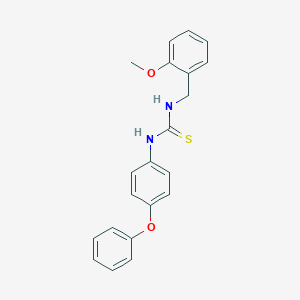![molecular formula C22H14ClIN2O2 B215892 (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research. It is a member of the quinazoline family of compounds and has been shown to have potential applications in various fields, including medicinal chemistry and drug discovery.
作用机制
The mechanism of action of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase enzymes. It has also been shown to inhibit bacterial growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. In bacteria, it has been shown to disrupt cell membrane integrity, leading to bacterial death. It has also been shown to have anti-inflammatory and antioxidant effects, with studies demonstrating its ability to reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
The advantages of using (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one in lab experiments include its high purity and yield, its ability to induce apoptosis in cancer cells, and its inhibitory effects on bacterial growth. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research on (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one. These include further studies on its mechanism of action, its potential as a lead compound for the development of new drugs, and its applications in other fields, such as agriculture and environmental science. Additionally, studies on its pharmacokinetics and toxicity will be important for its eventual clinical use.
合成方法
The synthesis of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one involves the reaction of 4-chloroaniline, 2,5-cyclohexadiene-1,4-dione, iodine, and ammonium acetate in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base and the subsequent cyclization of the intermediate to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its inhibitory effects on bacterial growth. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
产品名称 |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
|---|---|
分子式 |
C22H14ClIN2O2 |
分子量 |
500.7 g/mol |
IUPAC 名称 |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H14ClIN2O2/c23-15-4-7-17(8-5-15)26-21(12-3-14-1-9-18(27)10-2-14)25-20-11-6-16(24)13-19(20)22(26)28/h1-13,25H/b21-12- |
InChI 键 |
XLDNOCGSGVMCLJ-MTJSOVHGSA-N |
手性 SMILES |
C1=CC(=O)C=CC1=C/C=C\2/NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
SMILES |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)

![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)